Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Solubility and Stability of Methyl 5-hydroxyquinoline-7-carboxylate
Foreword
In the landscape of drug discovery and development, a thorough understanding of a molecule's fundamental physicochemical properties is not merely a preliminary step but the very bedrock upon which successful formulation and clinical translation are built. Methyl 5-hydroxyquinoline-7-carboxylate, a compound featuring the versatile hydroxyquinoline scaffold, presents a unique profile of scientific interest. This guide is designed for researchers, medicinal chemists, and formulation scientists. It moves beyond a simple recitation of facts to provide a strategic framework for the comprehensive evaluation of this compound's solubility and stability. Herein, we dissect the causality behind experimental choices, offering robust, self-validating protocols that ensure data integrity and provide actionable insights for advancing a potential drug candidate.
Physicochemical Profile and Strategic Implications
The structure of Methyl 5-hydroxyquinoline-7-carboxylate—comprising a quinoline core, a phenolic hydroxyl group, and a methyl ester—dictates its behavior in solution. A proactive analysis of this structure allows us to anticipate its properties and tailor our experimental design accordingly.
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Caption: Key physicochemical drivers for Methyl 5-hydroxyquinoline-7-carboxylate.
The molecule possesses two key ionizable centers: the quinoline nitrogen and the phenolic hydroxyl group. The pKa of quinoline itself is approximately 4.9.[1] The phenolic proton of 5-hydroxyquinoline has a pKa of about 8.5, while its quinolinium proton has a pKa of 5.2.[2][3] This dual nature predicts a classic ampholytic pH-solubility profile: minimal solubility at its isoelectric point (around pH 6.5-7.5) with increased solubility in both acidic (pH < 4) and basic (pH > 9) conditions. This theoretical profile is the first critical insight, guiding the selection of pH conditions for all subsequent experiments.
| Property | Predicted Value | Rationale & Implication |
| pKa₁ (Quinoline Nitrogen) | ~4.9 - 5.2 | Based on quinoline and 5-hydroxyquinoline data.[1][3] The compound will be positively charged in strongly acidic media, which is expected to increase aqueous solubility. |
| pKa₂ (Phenolic Hydroxyl) | ~8.5 | Based on 5-hydroxyquinoline data.[2] The compound will be negatively charged in basic media, which is also expected to increase aqueous solubility. |
| Predicted LogP | ~2.0 - 2.5 | Estimated based on structural similarity to quinoline derivatives. This value suggests the compound is moderately lipophilic, potentially leading to low intrinsic aqueous solubility but favorable for membrane permeation. |
Comprehensive Solubility Assessment
Solubility is not a single value but a context-dependent parameter. We must distinguish between thermodynamic and kinetic solubility, as each answers a different, vital question in drug development.[4] Thermodynamic solubility represents the true equilibrium state and is the gold standard for formulation, while kinetic solubility is a high-throughput measure of how readily a compound precipitates from a stock solution, crucial for early screening.[4]
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Caption: A strategic workflow for solubility assessment.
Experimental Protocol: Equilibrium "Shake-Flask" Solubility
This method remains the definitive standard for determining thermodynamic solubility. Its deliberate, time-intensive nature is justified by the quality and reliability of the data it produces, which is essential for making critical development decisions.
Objective: To determine the equilibrium concentration of Methyl 5-hydroxyquinoline-7-carboxylate in various aqueous buffers after an extended incubation period with excess solid.
Methodology:
-
Preparation of Media: Prepare a series of buffered solutions covering a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0). Use buffers with sufficient capacity to resist pH shifts upon compound dissolution.
-
Addition of Compound: Add an excess of the solid compound to a known volume of each buffered medium in a low-adsorption vial (e.g., glass). The "excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to ensure equilibrium with the solid state has been reached.
-
Equilibration: Seal the vials and agitate them at a controlled temperature (e.g., 25°C or 37°C) using a shaker or rotator. The equilibration time must be sufficient to achieve a stable concentration. A 48-72 hour period is typical, but this should be confirmed by sampling at multiple time points (e.g., 24, 48, 72 hours) to ensure the concentration has plateaued.
-
Sample Separation: This step is critical for accuracy. Separate the saturated supernatant from the excess solid. The preferred method is centrifugation at high speed (e.g., >14,000 rpm for 15 minutes) followed by careful removal of the supernatant. Filtration can also be used, but validation is required to check for drug adsorption to the filter material.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, typically a Stability-Indicating Assay Method (SIAM) based on HPLC-UV (see Section 3.1).
-
Confirmation: Analyze the remaining solid by a technique like X-ray Powder Diffraction (XRPD) to confirm that no polymorphic or solvate form changes occurred during the experiment. The pH of the final supernatant should also be measured to confirm no significant drift occurred.
| Parameter | Recommended Condition | Rationale |
| Media | pH 2.0 HCl, pH 4.5 Acetate, pH 6.8/7.4 Phosphate | Simulates physiological environments (stomach, intestine) and assesses pH-dependency. |
| Temperature | 25°C and 37°C | Room temperature for baseline data and physiological temperature for biopharmaceutical relevance. |
| Equilibration Time | 48-72 hours | Ensures true equilibrium is reached. Must be confirmed by time-point analysis. |
| Separation | Centrifugation followed by supernatant sampling | Minimizes the risk of filter adsorption artifacts. |
| Quantification | Validated HPLC-UV Method | Provides specific and accurate concentration measurement. |
Stability Assessment and Forced Degradation
Stability testing is fundamental to ensuring a drug substance's quality, safety, and efficacy over its shelf life. Forced degradation, or stress testing, is an essential component of this process. It involves subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways.[5][6] This process is integral to developing and validating a stability-indicating assay method (SIAM), which is an analytical procedure that can accurately quantify the drug in the presence of its degradants.[7]
Protocol: Development of a Stability-Indicating HPLC Method (SIAM)
A SIAM must be able to separate the active pharmaceutical ingredient (API) from all potential degradation products, process impurities, and excipients.[8] Reversed-phase HPLC with UV detection is the most common and effective technique for this purpose with small molecules.[9]
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Caption: Workflow for developing a Stability-Indicating Assay Method (SIAM).
Starting Point Methodology:
-
Column Selection: A C18 column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm particle size) is a robust starting point for a molecule with moderate lipophilicity.
-
Mobile Phase Selection:
-
Aqueous (A): 0.1% Formic Acid or Phosphoric Acid in Water. The acidic pH (~2.5-3.5) ensures the phenolic hydroxyl is protonated and provides sharp peak shapes for the basic quinoline nitrogen.[10]
-
Organic (B): Acetonitrile or Methanol. Acetonitrile often provides better resolution and lower backpressure.
-
Detection: Based on the quinoline chromophore, UV detection between 250-320 nm should be evaluated to maximize sensitivity for the parent compound. A photodiode array (PDA) detector is essential during development to assess peak purity and identify the optimal wavelength.
-
Initial Gradient:
-
Start with a broad gradient (e.g., 5% to 95% B over 20-30 minutes).
-
Inject a solution of the pure, unstressed compound to determine its retention time.
-
Inject samples from each forced degradation study individually and then as a pooled mixture.
-
Optimization: Adjust the gradient slope, initial/final %B, and flow rate to achieve a resolution (Rs) of >1.5 between the parent peak and all degradation product peaks. The goal is to develop a method that elutes the parent compound with a reasonable retention time while separating all relevant impurities.
Protocols for Forced Degradation Studies
The goal of forced degradation is to achieve 5-20% degradation of the active ingredient.[6] Over-stressing can lead to secondary degradation products not relevant to real-world stability, while under-stressing may not reveal key liabilities.
| Stress Condition | Typical Parameters | Rationale & Targeted Functional Groups |
| Acid Hydrolysis | 0.1 M - 1 M HCl, Heat (e.g., 60-80°C) | To assess susceptibility to acidic environments (e.g., stomach). Target: Primarily the methyl ester linkage.[11] |
| Base Hydrolysis | 0.1 M - 1 M NaOH, Room Temp or Heat | To assess susceptibility to basic environments. Target: Primarily the methyl ester linkage (saponification).[12] |
| Oxidation | 3% - 30% H₂O₂, Room Temp or Heat | To assess sensitivity to oxidative stress. Targets: The electron-rich phenol and quinoline rings.[11][13] |
| Photolytic Stress | ICH Q1B conditions (≥1.2 million lux-hours and ≥200 W-h/m²) | To assess light sensitivity. Target: The conjugated quinoline ring system, which can absorb UV light and undergo photochemical reactions.[4] |
| Thermal Stress | ≥20°C above accelerated stability (e.g., 80°C), Dry & Humid | To assess intrinsic thermal stability. Targets: Overall molecular stability, potential for decarboxylation or other rearrangements.[14][15] |
Detailed Protocol: Acid/Base Hydrolysis
-
Preparation: Prepare solutions of the compound (~1 mg/mL) in a suitable solvent (e.g., acetonitrile/water mixture).
-
Acid Stress: Add an equal volume of 0.2 M HCl to one sample (final concentration 0.1 M HCl).
-
Base Stress: Add an equal volume of 0.2 M NaOH to a second sample (final concentration 0.1 M NaOH).
-
Incubation: Store the samples at a controlled temperature (start with 60°C for acid, room temperature for base). Monitor at set time points (e.g., 2, 6, 12, 24 hours).
-
Neutralization: Before HPLC analysis, neutralize the samples (add an equimolar amount of NaOH to the acid sample and HCl to the base sample) to prevent damage to the HPLC column.
-
Analysis: Analyze by the developed SIAM, comparing to an unstressed control solution.
Detailed Protocol: Oxidative Degradation
-
Preparation: Prepare a solution of the compound (~1 mg/mL).
-
Stress: Add hydrogen peroxide to the solution to a final concentration of ~3%.
-
Incubation: Store the sample at room temperature, protected from light. Monitor at set time points. If no degradation is observed, the temperature can be increased or the H₂O₂ concentration raised.
-
Analysis: Analyze directly by HPLC. The large excess of water will not interfere.
Detailed Protocol: Photostability
-
Preparation: Prepare both a solid sample and a solution of the compound. Place them in chemically inert, transparent containers.
-
Control: Prepare identical "dark" control samples by wrapping the containers in aluminum foil.
-
Exposure: Place both the test and control samples in a photostability chamber that complies with ICH Q1B guidelines.
-
Analysis: At the end of the exposure period, analyze both the exposed and dark control samples by the SIAM.
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Caption: Predicted major degradation pathways for the target molecule.
Conclusion and Forward Look
This guide provides a comprehensive, scientifically-grounded framework for characterizing the solubility and stability of Methyl 5-hydroxyquinoline-7-carboxylate. While specific experimental data for this exact molecule is not yet in the public domain, its chemical structure provides clear and actionable directions for investigation. The phenolic hydroxyl, quinoline nitrogen, and methyl ester groups are the key determinants of its behavior.
A systematic approach, beginning with the prediction of physicochemical properties and progressing through robust protocols for thermodynamic solubility and forced degradation, is essential. The development of a specific and validated Stability-Indicating Assay Method is the cornerstone of this entire process, enabling accurate quantification and confident decision-making. By understanding the causality behind each experimental step and anticipating the likely degradation pathways, researchers can efficiently generate a complete data package to support formulation development, define appropriate storage conditions, and ensure the overall quality and viability of this compound as a potential therapeutic agent.
References
- What is a Stability-indicating assay method? - Royed Training. (2024, February 21).
- (PDF) Degradation of Phenolic Compounds by advanced oxidation Techniques: Review. (2012, January 15).
- Synthesis and thermal stability of bis(8-hydroxy-quinoline)-Schiff base coordination polymers. (n.d.).
- (PDF) Photodegradation of quinoline in water - ResearchGate. (2025, August 10).
- DEGRADATION OF PHENOLIC COMPOUNDS BY ADVANCED OXIDATION TECHNIQUES: REVIEW - JETIR.org. (2015, June 15).
-
HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 - SIELC Technologies. (n.d.). Retrieved from [Link]
- Oxidation of Small Phenolic Compounds by Mn(IV) - MDPI. (2024, September 12).
-
Photocatalytic degradation of quinoline in aqueous TiO2 suspension - PubMed. (2012, October 30). Retrieved from [Link]
-
HPLC Method for Analysis of 8-hydroxyquinoline - SIELC Technologies. (n.d.). Retrieved from [Link]
- Photocatalytic Degradation of Quinolones by Magnetic MOFs Materials and Mechanism Study - MDPI. (2024, May 13).
-
hydrolysis of esters - Chemguide. (n.d.). Retrieved from [Link]
- Quinoline Derivatives Thermodynamic Properties during Phase Transition - Longdom Publishing. (2023, May 23).
- Vista do Evaluation of quinoline photodegradation from g-C3N4/TiO2 heterostructured materials. (n.d.).
-
Ester to Acid - Common Conditions. (n.d.). Retrieved from [Link]
-
15.9: Hydrolysis of Esters - Chemistry LibreTexts. (2022, January 31). Retrieved from [Link]
- Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo 2 S 4 /gC 3 N 4 particles - Arabian Journal of Chemistry. (2023, February 16).
- Solid−Liquid Equilibrium of 5‐Chloro-8-hydroxyquinoline and 5,7 - ACS Publications. (2019, October 21).
- Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures - ResearchGate. (2025, August 10).
- Oxidative degradation of phenols and substituted phenols in the water and atmosphere: a review | Request PDF - ResearchGate. (2022, March 9).
- Determination of 8-hydroxyquinoline sulfate in tuberculin solutions by planar and high performance liquid chromatography - ResearchGate. (2025, August 7).
- Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).
- A REVIEW ON QUINOLINE AND ITS DERIVATIVES - Novelty Journals. (2022, June 20).
- 6.3 Methyl Esters and Derivatives. (n.d.).
-
Quinoline - mVOC 4.0. (n.d.). Retrieved from [Link]
- US4185027A - Hydrolysis of methyl esters - Google Patents. (n.d.).
-
Chromatographic methods for simultaneous determination of diiodohydroxyquinoline and Metronidazole in their binary mixture - SciSpace. (n.d.). Retrieved from [Link]
- UV Properties and Loading into Liposomes of Quinoline Derivatives - MDPI. (2021, May 7).
-
Forced Degradation Studies for Biopharmaceuticals - Pharmaceutical Technology. (2016, May 2). Retrieved from [Link]
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved from [Link]
-
Quinoline - Wikipedia. (n.d.). Retrieved from [Link]
-
4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem. (n.d.). Retrieved from [Link]
-
8-Hydroxyquinoline - Wikipedia. (n.d.). Retrieved from [Link]
- Anaerobic Degradation of Phenolic Compounds - ResearchGate. (2025, August 6).
-
8-Quinolinecarboxylic acid | C10H7NO2 | CID 66582 - PubChem - NIH. (n.d.). Retrieved from [Link]
-
Acid-base properties of hydroxyquinolines in aqueous solution - . (2022, September 14). Retrieved from Google Search.
-
5-hydroxyquinoline (C9H7NO) - PubChemLite. (n.d.). Retrieved from [Link]
- pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data. (2022, April 7).
-
pKa Data Compiled by R. Williams page-1 pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8. (n.d.). Retrieved from [Link]
-
Quinoline-7-carboxylic acid (C10H7NO2) - PubChemLite. (n.d.). Retrieved from [Link]
- Table 1 . Comparison of the calculated lipophilicities (log P/Clog P)... - ResearchGate. (2022, May).
- The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity - MDPI. (2025, June 1).
Sources